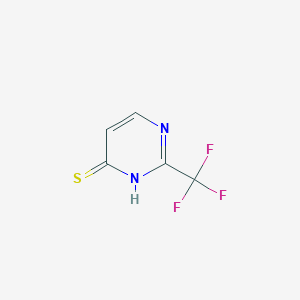
Acide 4-fluoro-1H-indole-2-carboxylique
Vue d'ensemble
Description
4-Fluoro-1H-indole-2-carboxylic acid, also known as 4F-ICA, is an organic compound that belongs to the class of indole carboxylic acids. It is a fluorinated derivative of indole-2-carboxylic acid, which is an important building block in organic synthesis. 4F-ICA has been used in various scientific research applications, including as a substrate for enzyme inhibition, as a fluorescent probe, and as a starting material for the synthesis of various compounds.
Applications De Recherche Scientifique
Acide 4-fluoro-1H-indole-2-carboxylique : Une analyse complète des applications de recherche scientifique :
Recherche pharmaceutique
L'this compound sert de réactif clé dans la synthèse de divers composés pharmaceutiques. Ses dérivés ont été explorés comme antagonistes de l'histamine H3, qui sont des traitements potentiels pour des affections comme les troubles du sommeil, l'obésité et la maladie d'Alzheimer .
Inhibition enzymatique
Ce composé est utilisé pour développer des inhibiteurs ciblant des enzymes spécifiques. Par exemple, il a été utilisé pour créer des inhibiteurs sélectifs de la 15-lipoxygénase-1 des réticulocytes humains, une enzyme impliquée dans les maladies inflammatoires et hyperprolifératives .
Recherche sur le cancer
La structure cyclique indole est un motif commun dans les molécules qui interagissent avec la voie de signalisation Hedgehog, qui est importante en biologie du développement et dans le cancer. Les dérivés de l'this compound sont étudiés pour leur potentiel à inhiber la transcription médiée par Gli1 dans cette voie .
Activité antimicrobienne
Les dérivés de l'indole se sont avérés prometteurs dans la lutte contre les infections bactériennes. Les composés synthétisés à partir de l'this compound ont démontré une activité antibactérienne significative, en particulier contre les bactéries à Gram négatif comme Klebsiella pneumoniae .
Agents antiviraux
La recherche sur les dérivés de l'indole s'est également étendue aux applications antivirales. Des dérivés de thiosemicarbazide spécifiques de l'indole, qui peuvent inclure des modifications avec l'this compound, ont été testés contre une gamme de virus à ARN et à ADN, montrant un potentiel d'agents antiviraux à large spectre .
Synthèse organique
Le noyau indole est un bloc de construction polyvalent en chimie organique. L'this compound peut être utilisé dans diverses voies de synthèse pour créer des molécules complexes, comme celles que l'on trouve dans les produits naturels ou les candidats médicaments .
Réactions de cycloaddition
Les indoles sont essentiels aux réactions de cycloaddition, qui sont essentielles à la construction de structures cycliques complexes. La réactivité de l'this compound peut être exploitée dans les réactions de cycloaddition [3+2] pour synthétiser des benzofusionnées cyclohepta[b]indolines, des composés ayant une valeur thérapeutique potentielle .
Chaque domaine d'application met en évidence la polyvalence et l'importance de l'this compound dans la recherche scientifique, soulignant son rôle de bloc de construction fondamental dans divers domaines de la chimie et de la médecine.
MilliporeSigma - Indole-4-carboxylic acid Springer Open - Synthesis, biological activity of newly designed sulfonamide based… Springer Open - A brief review of the biological potential of indole derivatives RSC Publishing - Synthesis of indole derivatives as prevalent moieties present in… Springer Link - Indole as a Versatile Building Block in Cycloaddition…
Safety and Hazards
Mécanisme D'action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to interact with their targets, leading to changes that result in their biological activities . For instance, some indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
4-Fluoro-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Fluoro-1H-indole-2-carboxylic acid, have been shown to inhibit the activity of certain enzymes such as HIV-1 integrase, which is essential for the replication of the HIV virus . Additionally, this compound can bind to multiple receptors, enhancing its potential as a therapeutic agent . The interactions between 4-Fluoro-1H-indole-2-carboxylic acid and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the binding complexes.
Cellular Effects
4-Fluoro-1H-indole-2-carboxylic acid exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 4-Fluoro-1H-indole-2-carboxylic acid, have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of genes involved in cell proliferation, differentiation, and survival . Furthermore, 4-Fluoro-1H-indole-2-carboxylic acid can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-1H-indole-2-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 4-Fluoro-1H-indole-2-carboxylic acid can bind to the active site of enzymes, such as HIV-1 integrase, and inhibit their activity by blocking the substrate binding or catalytic process . Additionally, this compound can activate or inhibit specific signaling pathways by interacting with receptors and other signaling molecules, leading to downstream effects on gene expression and cellular function . The changes in gene expression induced by 4-Fluoro-1H-indole-2-carboxylic acid are mediated through its interaction with transcription factors and other regulatory proteins, which modulate the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-1H-indole-2-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . The degradation products of 4-Fluoro-1H-indole-2-carboxylic acid may have different biological activities, which can influence the overall effects observed in in vitro or in vivo studies . Long-term exposure to this compound has been reported to cause changes in cellular function, including alterations in cell proliferation, differentiation, and survival .
Dosage Effects in Animal Models
The effects of 4-Fluoro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antiviral and anticancer activities, without causing significant toxicity . At high doses, 4-Fluoro-1H-indole-2-carboxylic acid can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed in these studies, indicating that there is a specific dosage range within which the compound is effective and safe . Beyond this range, the risk of toxicity increases significantly, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
4-Fluoro-1H-indole-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which catalyze the oxidation of 4-Fluoro-1H-indole-2-carboxylic acid, and transferases, which facilitate its conjugation with other molecules . The metabolic flux and levels of metabolites can be affected by the presence of 4-Fluoro-1H-indole-2-carboxylic acid, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 4-Fluoro-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, 4-Fluoro-1H-indole-2-carboxylic acid can bind to various proteins, which facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-Fluoro-1H-indole-2-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Fluoro-1H-indole-2-carboxylic acid may be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it can be directed to the mitochondria, where it affects cellular metabolism and energy production . The subcellular localization of 4-Fluoro-1H-indole-2-carboxylic acid is essential for its biological activity and therapeutic potential .
Propriétés
IUPAC Name |
4-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWWCYDFHITBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398674 | |
| Record name | 4-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-68-8 | |
| Record name | 4-Fluoro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
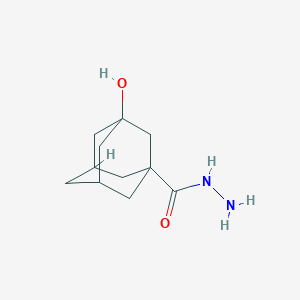
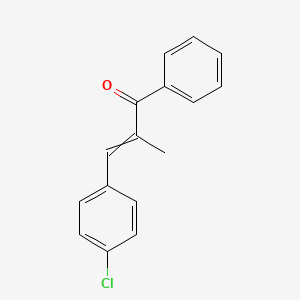
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)
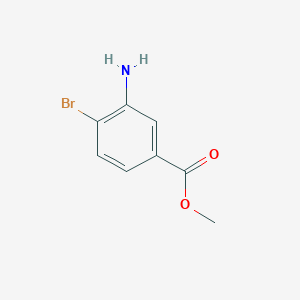



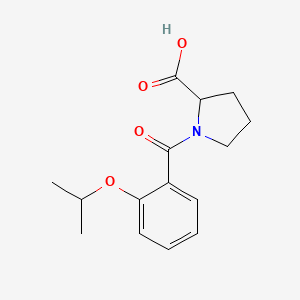
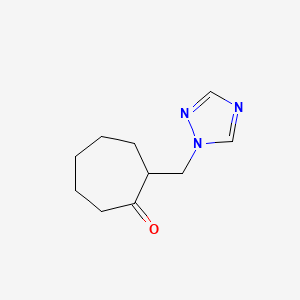

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
